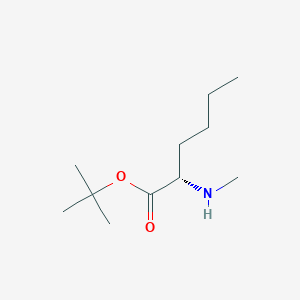
N-methylnorleucine tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylnorleucine tert-butyl ester: is a chemical compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol . It is a derivative of norleucine, an amino acid, and is often used in organic synthesis and various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Steglich Esterification: This method involves the reaction of N-methylnorleucine with tert-butanol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction proceeds under mild conditions and is efficient for the formation of tert-butyl esters.
Boron Trifluoride Etherate Catalysis: Another method involves the use of boron trifluoride etherate adsorbed on anhydrous magnesium sulfate.
Industrial Production Methods: Industrial production methods for N-methylnorleucine tert-butyl ester typically involve large-scale application of the above synthetic routes, with optimizations for yield and purity. Flow microreactor systems have also been employed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions:
Transesterification: N-methylnorleucine tert-butyl ester can undergo transesterification reactions, where the ester group is exchanged with another alcohol.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly with strong nucleophiles like amines.
Common Reagents and Conditions:
DCC and DMAP: Used in Steglich esterification for the formation of tert-butyl esters.
Boron Trifluoride Etherate: Used as a catalyst in the preparation of tert-butyl esters.
Major Products:
Tert-butyl esters: Formed through esterification reactions.
Amides: Formed through nucleophilic substitution reactions with amines.
Scientific Research Applications
Chemistry:
Organic Synthesis: N-methylnorleucine tert-butyl ester is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Peptide Synthesis: The compound is used in the synthesis of peptides, where the tert-butyl ester serves as a protecting group for the carboxyl group.
Industry:
Mechanism of Action
The mechanism of action of N-methylnorleucine tert-butyl ester involves its role as a nucleophile in various organic reactions. The tert-butyl ester group can undergo nucleophilic acyl substitution reactions via a tetrahedral intermediate . This intermediate is crucial for the compound’s reactivity and its ability to form various products.
Comparison with Similar Compounds
- N-methylleucine tert-butyl ester
- N-methylisoleucine tert-butyl ester
- N-methylvaline tert-butyl ester
Uniqueness: N-methylnorleucine tert-butyl ester is unique due to its specific structure, which allows it to participate in a variety of reactions with high efficiency. Its use as a building block in organic synthesis and peptide synthesis makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(methylamino)hexanoate |
InChI |
InChI=1S/C11H23NO2/c1-6-7-8-9(12-5)10(13)14-11(2,3)4/h9,12H,6-8H2,1-5H3/t9-/m0/s1 |
InChI Key |
VWXZNQKAETVZCS-VIFPVBQESA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)OC(C)(C)C)NC |
Canonical SMILES |
CCCCC(C(=O)OC(C)(C)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















